molecular formula C3HCl2F5 B1293494 1,2-Dichloro-1,1,3,3,3-pentafluoropropane CAS No. 431-86-7

1,2-Dichloro-1,1,3,3,3-pentafluoropropane

Cat. No.: B1293494
CAS No.: 431-86-7
M. Wt: 202.93 g/mol
InChI Key: XAHBEACGJQDUPF-UHFFFAOYSA-N
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Description

1,2-Dichloro-1,1,3,3,3-pentafluoropropane is a chemical compound with the molecular formula C3HCl2F5. It is a colorless, odorless liquid that is nonflammable. This compound is known for its stability and is used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-1,1,3,3,3-pentafluoropropane can be synthesized through the reaction of propane with chlorine and fluorine. The process involves the chlorination of propane followed by fluorination. The reaction conditions typically require controlled temperatures and the presence of catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive nature of chlorine and fluorine gases. The final product is then purified through distillation to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-1,1,3,3,3-pentafluoropropane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield fluorinated alcohols, while oxidation can produce various chlorinated and fluorinated carboxylic acids .

Scientific Research Applications

1,2-Dichloro-1,1,3,3,3-pentafluoropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes substitution or addition reactions. The pathways involved typically include the formation of intermediate complexes that facilitate the replacement of chlorine or fluorine atoms with other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-1,1,3,3,3-pentafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Its stability and reactivity make it suitable for various industrial and research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1,2-dichloro-1,1,3,3,3-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2F5/c4-1(2(5,6)7)3(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHBEACGJQDUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2F5
Record name 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE
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DSSTOX Substance ID

DTXSID0042030
Record name 1,2-dichloro-1,1,3,3,3-pentafluoropropane
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Molecular Weight

202.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,2-dichloro-1,1,3,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable.
Record name 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE
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CAS No.

431-86-7
Record name 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE
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URL https://cameochemicals.noaa.gov/chemical/18103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Dichloro-1,1,3,3,3-pentafluoropropane
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Record name 1,2-dichloro-1,1,3,3,3-pentafluoropropane
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Record name 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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